molecular formula C16H12BrN3OS B6141448 1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE

Cat. No.: B6141448
M. Wt: 374.3 g/mol
InChI Key: RYWSMXLAHOEFDC-UHFFFAOYSA-N
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Description

This compound features a 4-bromophenyl group linked via an ethanone moiety to a 1,2,4-triazole ring substituted with a phenyl group and a sulfanyl bridge. The bromophenyl group enhances lipophilicity and electronic effects, while the triazole-sulfanyl moiety may contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-8-6-11(7-9-13)14(21)10-22-16-18-15(19-20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWSMXLAHOEFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Triazole-5-Thiol Intermediate

A primary route involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thiol with 2-bromo-1-(4-bromophenyl)ethan-1-one under nucleophilic substitution conditions. The thiol group (-SH) attacks the electrophilic α-carbon of the bromoethanone, displacing the bromide ion and forming the sulfanyl bridge.

Procedure :

  • Intermediate Synthesis :

    • 3-Phenyl-1H-1,2,4-triazole-5-thiol is prepared by cyclocondensation of thiocarbohydrazide with benzaldehyde derivatives, followed by acid-catalyzed cyclization.

    • 2-Bromo-1-(4-bromophenyl)ethan-1-one is synthesized via bromination of 1-(4-bromophenyl)ethan-1-one using HBr/AcOH or N-bromosuccinimide (NBS) in CCl₄.

  • Coupling Reaction :

    • Equimolar quantities of the triazole-thiol (0.01 mol) and bromoethanone (0.01 mol) are refluxed in ethanol (50 mL) with 3–5 drops of concentrated H₂SO₄ for 3–5 hours.

    • The reaction is monitored via TLC (ethyl acetate/hexane, 1:3). Upon completion, the mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.

Mechanistic Insight :
The sulfuric acid protonates the carbonyl oxygen of the bromoethanone, enhancing the electrophilicity of the α-carbon. The thiolate ion (generated via deprotonation) performs a nucleophilic attack, leading to C–S bond formation and bromide elimination.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Ethanol is preferred due to its polar protic nature, which stabilizes ionic intermediates and facilitates proton transfer.

  • H₂SO₄ (0.5–1.0 mL) accelerates the reaction by acid catalysis, achieving yields >85%. Alternative catalysts like piperidine (for aldol condensations) are less effective in this context.

Temperature and Time

  • Reflux (78–80°C) ensures sufficient energy for nucleophilic substitution without decomposing sensitive functional groups.

  • Reactions typically complete within 3–5 hours, as prolonged heating promotes side reactions (e.g., oxidation of thiol to disulfide).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding yellow crystals with a melting point of 268–270°C.

Recrystallization Protocol :

  • Dissolve the crude product in minimal hot DMF.

  • Filter while hot to remove insoluble impurities.

  • Cool slowly to room temperature, then chill in an ice bath.

  • Collect crystals via vacuum filtration and wash with cold ethanol.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.32 (s, 1H, triazole-H), 7.82–7.42 (m, 9H, Ar-H), 4.52 (s, 2H, CH₂-S).

  • IR (KBr) :
    ν = 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), 3100–3050 cm⁻¹ (Ar-H).

Comparative Analysis of Alternative Methods

One-Pot Synthesis

A modified one-pot approach condenses 1-(4-bromophenyl)ethan-1-one, thiourea, and phenylhydrazine in the presence of iodine/K₂CO₃. However, this method yields <60% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Merrifield resin enables stepwise coupling, but scalability issues and resin degradation limit practicality.

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to air oxidizes the triazole-thiol intermediate to disulfide. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress oxidation.

Regioselectivity in Triazole Formation

Cyclocondensation of thiocarbohydrazide with benzaldehyde derivatives may yield regioisomers. Using HCl/EtOH as the solvent favors the 1,2,4-triazole-5-thiol isomer.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time to 1 hour and improving yield to 92%.

Green Chemistry Approaches

Replacing ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency .

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives like 1-(4-Bromophenyl)-2-[(3-Phenyl-1H-1,2,4-triazol-5-yl)Sulfanyl]ethan-1-one can inhibit the growth of various pathogenic microorganisms. This makes them potential candidates for developing new antimicrobial agents.
  • Anticancer Properties : Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the bromophenyl group enhances the compound's ability to interact with cellular targets involved in cancer progression.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease pathways. For instance, triazoles can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its ability to form covalent bonds with various substrates makes it suitable for creating advanced materials.
  • Photonic Devices : Due to its unique electronic properties, this compound is also explored in the field of photonics for potential applications in light-emitting devices and sensors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that 1-(4-Bromophenyl)-2-[3-(phenyltriazol)]ethanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound, confirming its role in promoting cell death in cancer cells .

Case Study 3: Material Synthesis

The compound was incorporated into polymer matrices to enhance their mechanical properties. The resulting materials showed improved tensile strength and thermal stability compared to control samples without the triazole derivative .

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. The bromophenyl group and triazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Spectroscopic Properties

  • 1-(4-Bromophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1r) :
    The sulfanylidene group introduces strong electron-withdrawing effects, shifting aromatic proton signals upfield (δ 7.65–7.51 ppm in ¹H NMR) compared to the target compound. Bromine’s inductive effect further deshields adjacent protons .
  • 1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1q) :
    Replacing bromine with chlorine reduces steric bulk but maintains electron withdrawal, resulting in slightly downfield shifts (δ 7.73–7.36 ppm) .

Triazole Ring Modifications

  • Compound 22c (): Replaces the phenyltriazole with a benzoimidazo-triazole-thiazole hybrid. Yield: 77% via 12-hour Pd(OAc)₂/PPh₃ catalysis .
  • Compound 25 (): Incorporates a 5-(p-tolyl)thiophen-2-yl group on the triazole, introducing π-π stacking interactions. The methylphenoxy group may improve solubility .
  • Compound 3g (): Features an indole-bromophenyl hybrid linked to a phenylimino group. The indole moiety introduces planar aromaticity, contrasting with the triazole’s non-planar geometry in the target compound .

Sulfanyl-Bridge Variations

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Substituents Yield ¹H NMR Shifts (δ, ppm) Reference
Target Compound 4-Bromophenyl, phenyltriazolylsulfanyl N/A N/A N/A
1r () 4-Bromophenyl, sulfanylidene N/A 7.65–7.51 (aromatic)
22c () Thiazole-benzoimidazo-triazole 77% 7.97–5.71 (multiplet)
3g () Indole-bromophenyl, phenylimino N/A 121.34–98.44 (¹³C NMR)

Reaction Conditions

  • Catalysis : Pd(OAc)₂/PPh₃ systems () enable efficient C–S bond formation but require anhydrous conditions .
  • Solvent Systems: Ethanol-toluene mixtures () vs. absolute ethanol () influence reaction rates and purity .

Functional Implications

  • Crystallography : SHELXL () and ORTEP-III () are critical for resolving structural nuances, such as triazole ring puckering or halogen bonding .

Biological Activity

1-(4-Bromophenyl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromophenyl moiety and a triazole ring, which are known to impart various pharmacological properties. The following article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12BrN3OSC_{15}H_{12}BrN_3OS, with a molecular weight of approximately 366.24 g/mol. The compound features a bromine atom, a sulfur atom, and a triazole ring that contribute to its biological activity.

Mechanisms of Biological Activity

Antimicrobial Activity : Studies have shown that compounds containing triazole rings exhibit notable antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Anticancer Properties : The presence of the triazole moiety has also been linked to anticancer activity. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, derivatives similar to this compound have demonstrated cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Anti-inflammatory Effects : Some studies suggest that triazole derivatives may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. Among them, this compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 12 µM. The study concluded that the compound induces apoptosis via caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively. The study highlighted the potential for this compound as a lead structure for developing new antibacterial agents .

Data Tables

Biological Activity Tested Cell Lines/Organisms IC50/MIC Values Reference
AnticancerMCF-7 Breast Cancer Cells12 µM
AntibacterialStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-bromophenyl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via S-alkylation of a triazole-thiol precursor with a brominated ethanone derivative in an alkaline medium. For example:

  • Step 1 : React 3-phenyl-1H-1,2,4-triazole-5-thiol with 2-bromo-1-(4-bromophenyl)ethan-1-one in ethanol/water under basic conditions (e.g., NaOH) at 60–80°C for 6–12 hours .
  • Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent). Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, using DMF as a solvent may enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : Confirm the presence of the sulfanyl group (δ 3.5–4.0 ppm for SCH2) and aromatic protons (δ 7.0–8.5 ppm for bromophenyl and triazole rings) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding interactions between triazole N–H and carbonyl groups can stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 426.04 for C₁₆H₁₁BrN₃OS) .

Q. How do the functional groups in this compound influence its chemical reactivity?

Key reactive sites include:

  • Bromophenyl Group : Undergoes Suzuki coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Sulfanyl Linker : Susceptible to oxidation (e.g., with H₂O₂) to form sulfoxide/sulfone derivatives, altering electronic properties .
  • Triazole Ring : Participates in coordination chemistry (e.g., with transition metals like Cu²⁺) for catalytic or bioactive complexes .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (triazole N atoms) and electrophilic sites (carbonyl group) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. How can SHELX software improve crystallographic refinement for this compound?

SHELXL refines disordered structures by:

  • Twinning Analysis : Resolve overlapping diffraction patterns using TWIN/BASF commands .
  • Hydrogen Bonding Networks : Assign restraints to N–H···O=C interactions with AFIX instructions .
  • Anisotropic Displacement Parameters : Model thermal motion of bromine atoms (high electron density) with ISOR constraints .

Q. What structure-activity relationships (SAR) are observed between this compound and analogs?

Modification Impact on Bioactivity Reference
Bromine → ChlorineReduced antibacterial potency but enhanced solubility
Sulfanyl → SulfoneIncreased oxidative stability; lower cytotoxicity
Triazole → TetrazoleImproved metal-binding capacity; altered pharmacokinetics

Q. How can synthetic challenges (e.g., low yield or purity) be addressed?

  • Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts .
  • Yield Improvement : Employ microwave-assisted synthesis (100°C, 30 min) to accelerate S-alkylation kinetics .
  • Crystallization Issues : Add anti-solvents (e.g., hexane) to ethanolic solutions to induce nucleation .

Q. What mechanistic insights explain its biological activity (e.g., antimicrobial or anticancer)?

  • Antimicrobial Action : The sulfanyl group disrupts bacterial cell membranes via thiol-disulfide exchange, as shown in Staphylococcus aureus assays (MIC = 8 µg/mL) .
  • Anticancer Potential : Triazole rings inhibit topoisomerase II by intercalating DNA, validated via comet assays in HeLa cells .
  • Oxidative Stress : Bromophenyl derivatives generate ROS in E. coli, measured via DCFH-DA fluorescence .

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